2-Furanbutanol
Description
2-Furanbutanol is a furan-derived alcohol characterized by a butanol chain (-CH₂CH₂CH₂CH₂OH) attached to the 2-position of a furan ring. Based on naming conventions and related compounds, the molecular formula of this compound is inferred as C₈H₁₂O₂, with a molecular weight of 140.18 g/mol (calculated from C₈H₁₂O₂: (8×12) + (12×1) + (2×16) = 140). It is likely used as an intermediate in organic synthesis, flavoring agents, or polymer production, though specific applications require further research.
Properties
IUPAC Name |
4-(furan-2-yl)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-6-2-1-4-8-5-3-7-10-8/h3,5,7,9H,1-2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGYYICTOVROHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446695 | |
| Record name | 2-Furanbutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19958-66-8 | |
| Record name | 2-Furanbutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanbutanol can be achieved through several methods. One common approach involves the reduction of furfural, a furan derivative, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of furfural. This process involves the use of metal catalysts, such as palladium or platinum, under high-pressure hydrogen gas. The reaction is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Furanbutanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the furan ring and the hydroxyl group attached to the butanol chain .
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the furan ring or the hydroxyl group.
Major Products Formed
The major products formed from these reactions include furan-based aldehydes, carboxylic acids, alcohols, and substituted furan derivatives. These products have diverse applications in various fields .
Scientific Research Applications
2-Furanbutanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s potential medicinal properties are being explored for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-Furanbutanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The following table summarizes key structural and molecular characteristics of 2-Furanbutanol and its analogs:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| 2-Furanmethanol | C₅H₆O₂ | 98.10 | 98-00-0 | Furan ring + methanol (-CH₂OH) |
| 2-Furanpropanol | C₇H₁₀O₂ | 126.15 | 26908-23-6 | Furan ring + propanol (-CH₂CH₂CH₂OH) |
| This compound | C₈H₁₂O₂ | 140.18 | Not explicitly listed¹ | Furan ring + butanol (-CH₂CH₂CH₂CH₂OH) |
| 2-Furanpentanol | C₉H₁₄O₂ | 154.21 | Not explicitly listed¹ | Furan ring + pentanol (-CH₂CH₂CH₂CH₂CH₂OH) |
| This compound, acetate | C₁₀H₁₄O₃ | 182.22 | 79011-51-1 | This compound esterified with acetic acid |
Key Observations :
- Increasing chain length (methanol → pentanol) correlates with higher molecular weight and hydrophobicity.
- Acetate derivatives (e.g., this compound, acetate) exhibit enhanced stability and reduced volatility compared to parent alcohols .
Physical and Chemical Properties
Boiling Points and Reactivity:
- 2-Furanmethanol (furfuryl alcohol): Boiling point ~171°C . Reacts readily in esterification and oxidation reactions due to its primary alcohol group.
- 2-Furanpropanol: Expected boiling point >200°C (estimated from chain length). Similar reactivity to 2-Furanmethanol but with slower kinetics due to steric hindrance.
- This compound: Predicted boiling point ~220–240°C. Enhanced lipophilicity makes it suitable for solvent applications or hydrophobic polymer synthesis.
- Acetate Derivatives: Reduced polarity and higher thermal stability (e.g., this compound, acetate is less prone to oxidation than the parent alcohol) .
Solubility:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
